molecular formula C13H19NO B13294476 N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine

N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13294476
M. Wt: 205.30 g/mol
InChI Key: YHPYOVKQOPXHLK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine is a synthetic amine derivative featuring a bicyclic inden-1-amine core substituted with a 6-methyl group on the aromatic ring and a 2-methoxyethyl moiety on the nitrogen atom. This compound’s structural uniqueness lies in the combination of lipophilic (methyl) and polar (methoxyethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19NO/c1-10-3-4-11-5-6-13(12(11)9-10)14-7-8-15-2/h3-4,9,13-14H,5-8H2,1-2H3

InChI Key

YHPYOVKQOPXHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NCCOC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-2,3-dihydro-1H-indene and 2-methoxyethylamine.

    Reaction Conditions: The key step involves the nucleophilic substitution of the indene derivative with 2-methoxyethylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Inden Ring) Amine Substituent Molecular Weight Key Properties/Applications Reference
N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine C13H19NO (inferred) 6-methyl 2-methoxyethyl ~205.30 (est.) Likely intermediate; structural analog of bioactive amines
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine C11H15NO 5-methoxy Methyl 177.24 Potential CNS activity; higher polarity due to methoxy group
N-Methyl-2,3-dihydro-1H-inden-2-amine (N-metyl-2AI) C10H13N None (amine at 2-position) Methyl 147.22 Simplified structure; possible stimulant analog
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride C10H14ClNO 6-methoxy Hydrogen (as HCl salt) 215.68 Chiral pharmaceutical intermediate; enhanced solubility via salt formation
N-(2-Ethoxyethyl)-2,3-dihydro-1H-inden-1-amine C13H19NO None 2-ethoxyethyl 205.30 Increased lipophilicity vs. methoxyethyl analog

Key Observations

The 2-methoxyethyl substituent on the amine introduces polarity, which could reduce metabolic degradation compared to simpler methyl groups (e.g., N-metyl-2AI in ) .

Chirality and Bioactivity :

  • highlights the use of (R)-6-methoxy enantiomers as intermediates, suggesting that stereochemistry in the target compound (if chiral) could critically affect receptor binding or selectivity .

Synthetic Approaches :

  • Reductive amination (e.g., NaBH(OAc)3-mediated reactions in ) is a common method for synthesizing such amines. The target compound may follow similar synthetic pathways .

N-(2-Ethoxyethyl)-2,3-dihydro-1H-inden-1-amine () demonstrates how minor substituent changes (methoxy → ethoxy) can tailor physicochemical properties for specific applications .

Biological Activity

N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine, commonly referred to as a derivative of the indane structure, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxyethyl group and a methyl group that may influence its pharmacological properties.

The molecular formula of this compound is C11H15NOC_{11}H_{15}NO, with a molecular weight of approximately 177.24 g/mol. The compound features a bicyclic indene structure that is significant in various chemical reactions and biological interactions.

PropertyValue
Molecular FormulaC11H15NOC_{11}H_{15}NO
Molecular Weight177.24 g/mol
Boiling Point286.8 °C
DensityNot Available

The biological activity of this compound is believed to arise from its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , influencing various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, similar to other indane derivatives which have shown acetylcholinesterase inhibition.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.

Biological Activity Studies

Research has indicated several areas where this compound exhibits notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. For example, its analogs have been tested against human cancer cell lines with promising results in reducing cell viability.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Indane Derivatives : Research published in MDPI explored the effects of indane derivatives on cancer cell migration and invasion, noting that structural modifications could enhance bioactivity .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds, revealing significant inhibition zones against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of related compounds suggest that they may mitigate oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases .

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